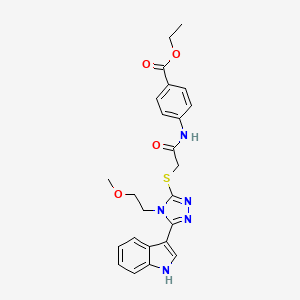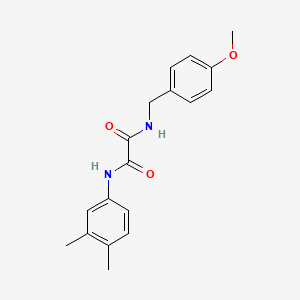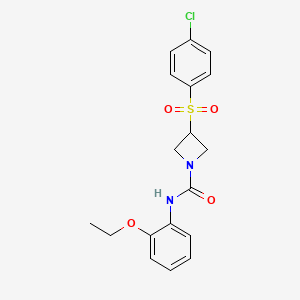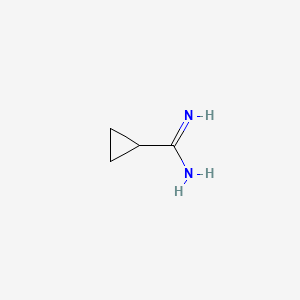![molecular formula C18H23N3O4 B2965109 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide CAS No. 1222915-19-6](/img/structure/B2965109.png)
2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CCG-203971 and is a small molecule inhibitor of the transcription factor STAT3.
Aplicaciones Científicas De Investigación
Improved Synthesis and Applications in Oligonucleotide Assembly
One study discusses the use of protective groups, such as 3-Methoxy-4-phenoxybenzoyl, for the exocyclic amino group of nucleosides, highlighting their potential in the synthesis of oligodeoxyribonucleotides. This method offers selectivity, stability, and milder deprotection conditions, indicating that similar compounds could be used in nucleic acid research and synthesis technologies (Mishra & Misra, 1986).
Anticancer and Hypoxia-Selective Cytotoxins
Research on novel bioreductive drugs, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, shows selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. The exploration of these mechanisms provides insights into how similar benzamide compounds might be developed or utilized as hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).
Unnatural Amino Acids and Peptide Mimetics
A study on an unnatural amino acid that mimics a tripeptide β-strand suggests potential applications in designing peptide mimetics and β-sheetlike structures. This research opens avenues for using similar compounds in the development of new biomaterials or pharmaceuticals that interact with natural proteins and enzymes in specific ways (Nowick et al., 2000).
Novel Polyimides for Material Science
Another area of application is in the synthesis and characterization of novel aromatic polyimides, where compounds serve as monomers for high-performance polymers with specific applications in electronics, aerospace, and other high-tech industries. This suggests the potential utility of similar benzamide compounds in material science and engineering (Butt et al., 2005).
Antimicrobial and Antifungal Activities
Compounds, particularly those with modifications enhancing lipophilicity, have shown significant antimicrobial activity against pathogens such as MRSA and Candida albicans. This indicates that structurally similar benzamides could be explored for their antimicrobial properties, potentially leading to new treatments for resistant infections (Khalaf et al., 2004).
Propiedades
IUPAC Name |
2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-24-13-6-7-14(17(20)23)15(10-13)25-11-16(22)21-18(12-19)8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQAVKFMHZXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)





![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)
![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)
